molecular formula C23H26N2O6 B2752177 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine CAS No. 1956364-82-1

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine

Cat. No.: B2752177
CAS No.: 1956364-82-1
M. Wt: 426.469
InChI Key: LNNPVGRCLUSTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: as a building block for synthesizing more complex molecules.

    Biology: for studying the biological activity of pyrimidine derivatives.

    Medicine: as a potential therapeutic agent due to its structural similarity to biologically active pyrimidines.

    Industry: in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and methoxybenzyl compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where methoxybenzyl groups are introduced to the pyrimidine ring.

    Etherification reactions: to attach the methoxyethoxy group to the pyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: where the methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: where the pyrimidine ring can be reduced under specific conditions.

    Substitution: where the methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution may introduce new functional groups to the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and methoxyethoxy groups may enhance its binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxypyrimidine: a simpler pyrimidine derivative with similar structural features.

    2,4,6-Trimethoxypyrimidine: another pyrimidine derivative with additional methoxy groups.

Uniqueness

4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of both methoxybenzyl and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4,6-bis[(4-methoxyphenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-26-12-13-29-23-24-21(30-15-17-4-8-19(27-2)9-5-17)14-22(25-23)31-16-18-6-10-20(28-3)11-7-18/h4-11,14H,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNPVGRCLUSTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CC(=N1)OCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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